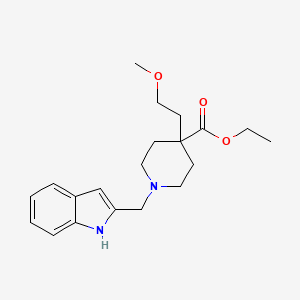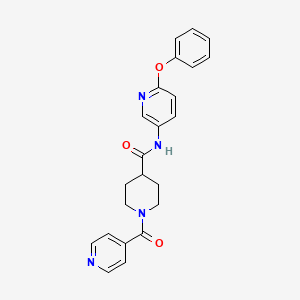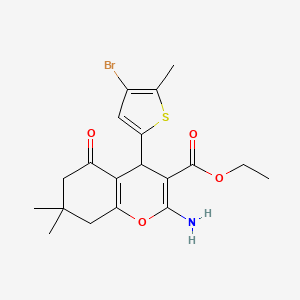![molecular formula C18H29NO2 B5212158 4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
4-[5-(mesityloxy)pentyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(mesityloxy)pentyl]morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPMP is a morpholine derivative that is commonly used as a ligand for metal-catalyzed reactions and as a precursor for the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-[5-(mesityloxy)pentyl]morpholine has been extensively studied for its potential applications in various fields of science. One of the most significant research areas is in the field of catalysis, where 4-[5-(mesityloxy)pentyl]morpholine is used as a ligand for metal-catalyzed reactions. 4-[5-(mesityloxy)pentyl]morpholine has also been used as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[5-(mesityloxy)pentyl]morpholine is not well understood, but it is believed to act as a chelating agent for metal ions. This property makes 4-[5-(mesityloxy)pentyl]morpholine an attractive ligand for metal-catalyzed reactions, where it can help to stabilize reactive intermediates and increase the efficiency of the reaction.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine. However, some studies have suggested that 4-[5-(mesityloxy)pentyl]morpholine may have potential therapeutic applications due to its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[5-(mesityloxy)pentyl]morpholine in lab experiments is its ease of synthesis and availability. 4-[5-(mesityloxy)pentyl]morpholine is a relatively inexpensive compound that can be synthesized in large quantities. However, one of the limitations of using 4-[5-(mesityloxy)pentyl]morpholine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-[5-(mesityloxy)pentyl]morpholine. One area of interest is in the development of new metal-catalyzed reactions using 4-[5-(mesityloxy)pentyl]morpholine as a ligand. Another potential direction is in the development of new pharmaceuticals and agrochemicals using 4-[5-(mesityloxy)pentyl]morpholine as a precursor. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-[5-(mesityloxy)pentyl]morpholine and its potential therapeutic applications.
In conclusion, 4-[5-(mesityloxy)pentyl]morpholine is a unique and versatile compound that has potential applications in various fields of science. Its ease of synthesis and availability make it an attractive compound for use in lab experiments, and its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4-[5-(mesityloxy)pentyl]morpholine involves the reaction of mesityl oxide with 4-penten-1-amine in the presence of a catalyst. The resulting product is then treated with morpholine to yield 4-[5-(mesityloxy)pentyl]morpholine. The synthesis of 4-[5-(mesityloxy)pentyl]morpholine is a relatively simple and efficient process, making it an attractive compound for use in various research applications.
Propriétés
IUPAC Name |
4-[5-(2,4,6-trimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-15-13-16(2)18(17(3)14-15)21-10-6-4-5-7-19-8-11-20-12-9-19/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYXYHBZOQHLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)


![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)